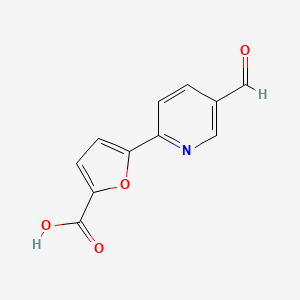

5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid

Description

Propriétés

IUPAC Name |

5-(5-formylpyridin-2-yl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-6-7-1-2-8(12-5-7)9-3-4-10(16-9)11(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJRPEQEENMNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)C2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137591-52-5 | |

| Record name | 5-(5-formylpyridin-2-yl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Analysis of C11H7NO4 Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C11H7NO4 represents a fascinating and diverse group of isomeric compounds, each with unique chemical properties and biological activities. With a precise molecular weight of 217.18 g/mol , these isomers, while sharing the same elemental composition, exhibit a wide range of structures, from the notorious carcinogen Aristolochic Acid I to synthetically versatile chromenone derivatives and naphthalenecarboxylic acids. This guide provides a comprehensive technical analysis of key C11H7NO4 isomers, focusing on their synthesis, characterization, and significance in the fields of toxicology and drug development. As Senior Application Scientists, our goal is to not only present methodologies but to also provide the underlying scientific rationale, empowering researchers to make informed decisions in their own investigations.

Core Physicochemical Properties of C11H7NO4

A symbolic representation of a compound's chemical composition is its chemical formula.[1] The molecular formula C11H7NO4 indicates the presence of eleven carbon atoms, seven hydrogen atoms, one nitrogen atom, and four oxygen atoms. The exact molecular weight, calculated from the atomic masses of the most abundant isotopes of these elements, is a critical parameter in mass spectrometry for the identification of these compounds.

Molecular Weight Calculation:

-

(11 x 12.011) + (7 x 1.008) + (1 x 14.007) + (4 x 15.999) = 217.18 g/mol

This shared molecular weight makes the differentiation of C11H7NO4 isomers a significant analytical challenge, often requiring a combination of chromatographic separation and sophisticated mass spectrometric techniques.

A Tale of Three Isomers: Structure, Synthesis, and Significance

This guide will focus on three prominent and scientifically relevant isomers of C11H7NO4:

-

Aristolochic Acid I: A naturally occurring nitrophenanthrene carboxylic acid with well-documented nephrotoxic and carcinogenic properties.

-

3-nitro-4-phenyl-2H-chromen-2-one: A representative of the coumarin/chromenone class of compounds, which are of great interest in medicinal chemistry for their diverse pharmacological activities.

-

5-nitro-naphthalene-1-carboxylic acid: A synthetic building block used in the preparation of dyes and potential pharmaceutical intermediates.

The following table summarizes key quantitative data for these isomers:

| Property | Aristolochic Acid I | 3-nitro-4-phenyl-2H-chromen-2-one | 5-nitro-naphthalene-1-carboxylic acid |

| IUPAC Name | 8-methoxy-6-nitrophenanthro[3,4-d][2][3]dioxole-5-carboxylic acid | 3-nitro-4-phenyl-2H-chromen-2-one | 5-nitronaphthalene-1-carboxylic acid |

| CAS Number | 313-67-7 | 10524-88-6 | 1975-44-6 |

| Molecular Weight | 217.18 g/mol (for the core C11H7NO4 structure) | 267.24 g/mol (Note: This is a derivative, not a direct isomer) | 217.18 g/mol |

| Melting Point | 281-286 °C | 141-142 °C | 241.5 °C |

| Appearance | Yellow powder | Not specified | Off-white to light yellow solid |

| Solubility | Poorly soluble in water | Not specified | Soluble in ethanol and acetone; limited solubility in water |

Isomer 1: Aristolochic Acid I - The Double-Edged Sword

Aristolochic Acid I (AA-I) is a phytochemical found in plants of the Aristolochia and Asarum genera, which have been used in some traditional herbal medicines.[4] However, extensive research has unequivocally linked AA-I to severe nephropathy and an increased risk of urothelial cancers.[5]

Chemical Structure and Properties

AA-I possesses a complex polycyclic structure. Its carcinogenicity stems from the metabolic reduction of the nitro group to a reactive N-acylnitrenium ion, which can form stable DNA adducts, leading to mutations.[4]

Analytical Characterization: A Protocol for Detection

Given its toxicity, the detection of AA-I in herbal products is of paramount importance for public health. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for its analysis due to its high sensitivity and specificity.

Step-by-Step Protocol for HPLC-MS/MS Analysis of Aristolochic Acid I in Herbal Supplements:

-

Sample Preparation:

-

Accurately weigh 100 mg of the homogenized herbal supplement into a centrifuge tube.

-

Add 1.0 mL of an extraction solvent (e.g., methanol/water/acetic acid: 70:25:5 v/v) and sonicate for 30 minutes.[6]

-

Centrifuge the sample at 16,000 x g for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm). The non-polar stationary phase of the C18 column effectively retains the relatively non-polar AA-I, allowing for its separation from more polar matrix components.

-

Mobile Phase: A gradient elution is typically employed to achieve optimal separation. For example:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute AA-I.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Multiple Reaction Monitoring (MRM): For high specificity and sensitivity, MRM is employed. This involves monitoring specific precursor-to-product ion transitions for AA-I.

-

Collision Energy: Optimized to maximize the intensity of the product ion (e.g., 10 eV).[7]

-

Rationale for Method Selection:

-

Reversed-Phase HPLC: This is the method of choice for separating moderately polar to non-polar compounds like AA-I from complex matrices. The C18 stationary phase provides excellent retention and resolution.

-

Tandem Mass Spectrometry (MS/MS): The use of MS/MS, particularly in MRM mode, provides a high degree of certainty in identification and quantification, even at trace levels, by monitoring a specific fragmentation pathway unique to the target analyte. This is crucial for differentiating AA-I from other co-eluting compounds with the same nominal mass.

Isomer 2: 3-nitro-4-phenyl-2H-chromen-2-one - A Scaffold for Drug Discovery

In contrast to the toxicity of AA-I, the chromen-2-one (coumarin) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8] The 3-nitro-4-phenyl-2H-chromen-2-one represents a synthetic derivative within this class.

Chemical Structure and Synthesis

The synthesis of coumarin derivatives often involves the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[9]

Step-by-Step Protocol for the Synthesis of a 3-nitro-4-substituted-2H-chromen-2-one Derivative:

This protocol is a generalized procedure based on the Knoevenagel condensation.

-

Reaction Setup:

-

In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and an active methylene compound containing a nitro group, such as ethyl nitroacetate (1.1 equivalents), in a suitable solvent like ethanol.

-

Add a catalytic amount of a base, such as piperidine (0.1 equivalents).[10] The base is crucial for deprotonating the active methylene compound to form the nucleophilic enolate.

-

-

Reaction:

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture and pour it into ice-cold water.

-

The precipitated product can be collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-nitro-coumarin derivative.

-

Rationale for Synthetic Strategy:

-

Knoevenagel Condensation: This is a highly efficient and versatile method for C-C bond formation, particularly for the synthesis of α,β-unsaturated systems like coumarins. The use of a weak base like piperidine is sufficient to catalyze the reaction without promoting side reactions.

Pharmacological Relevance

The introduction of a nitro group and a phenyl ring at the 3 and 4 positions of the coumarin scaffold can significantly influence its biological activity. These modifications can enhance the compound's interaction with biological targets, leading to potential therapeutic applications. For instance, various substituted chromene derivatives have shown promise as anticancer and anti-inflammatory agents.[11]

Isomer 3: 5-nitro-naphthalene-1-carboxylic acid - A Versatile Synthetic Intermediate

5-nitro-naphthalene-1-carboxylic acid is a synthetic organic compound that serves as a valuable intermediate in the chemical industry, particularly in the synthesis of dyes and as a precursor for more complex molecules with potential pharmacological properties.[2]

Chemical Structure and Properties

The presence of both a carboxylic acid and a nitro group on the naphthalene backbone makes this molecule reactive at multiple sites. The electron-withdrawing nature of the nitro group influences the acidity of the carboxylic acid and the reactivity of the naphthalene ring.[2]

Synthesis

5-nitro-naphthalene-1-carboxylic acid can be synthesized by the nitration of α-naphthoic acid using fuming nitric acid. This electrophilic aromatic substitution reaction is a standard method for introducing nitro groups onto aromatic rings.

Rationale for Synthetic Approach:

-

Electrophilic Aromatic Substitution: The naphthalene ring is electron-rich and readily undergoes electrophilic substitution. The use of a strong nitrating agent like fuming nitric acid ensures the successful introduction of the nitro group.

Comparative Analysis and Future Perspectives

The three isomers of C11H7NO4 discussed in this guide highlight the profound impact of molecular structure on chemical and biological properties. While Aristolochic Acid I serves as a stark reminder of the potential toxicity of natural compounds, the chromenone and naphthalene carboxylic acid scaffolds represent promising avenues for the development of new therapeutic agents and functional materials.

The analytical techniques detailed herein, particularly the combination of chromatography and mass spectrometry, are essential tools for the identification and quantification of these and other isomeric compounds. The ability to differentiate between isomers is not merely an academic exercise but a critical aspect of drug safety, quality control, and the exploration of structure-activity relationships in drug discovery.

Future research in this area will likely focus on the development of more rapid and sensitive analytical methods for the detection of toxic isomers like AA-I in complex matrices. Furthermore, the continued exploration of the pharmacological potential of synthetic C11H7NO4 isomers, particularly those based on the coumarin scaffold, holds great promise for the discovery of novel therapeutics.

References

-

NPAA. (n.d.). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Retrieved from [Link]

- Stefanachi, A., et al. (2018). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. European Journal of Medicinal Chemistry, 157, 1037-1051.

-

Chemistry Learner. (2020, May 29). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for the synthesis of coumarins via Knoevenagel condensation.... Retrieved from [Link]

-

Studylib.net. (n.d.). Coumarin Synthesis: Knoevenagel Condensation Lab Experiment. Retrieved from [Link]...

-

Wikipedia. (n.d.). Aristolochic acid. Retrieved from [Link]

-

Asian Journal of Chemistry. (2019, June 1). Synthesis of Substituted 4-(4-((3-Nitro-2-oxo-2H-chromene-4-yl)amino)phenyl)morpholine-3-one Coumarin Derivatives. Retrieved from [Link]

-

PubMed. (2002). Detecting aristolochic acids in herbal remedies by liquid chromatography/serial mass spectrometry. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (2005). Analyzing aristolochic acids in Chinese herbal preparations using LC/MS/MS. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Determination of Aristolochic Acid Using Isocratic RP- HPLC Method. Retrieved from [Link]

-

PMC. (2023, July 7). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Retrieved from [Link]

-

SciSpace. (n.d.). the synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. Retrieved from [Link]

-

BYJU'S. (n.d.). Importance of Chemical Formulae. Retrieved from [Link]

-

ACS Publications. (2025, October 12). Simultaneous Determination of Aristoloxazines, Aristolochic Acids, and Aristolactams Using HPLC–Fluorescence Detection with a. Retrieved from [Link]

-

PMC. (n.d.). 3-Nitro-2-phenylchroman. Retrieved from [Link]

-

National Cheng Kung University - Research NCKU. (n.d.). Facile Reversed-Phase HPLC Resolution and Quantitative Determination of Aristolochic Acid and Aristolactam Analogues in Traditional Chinese Medicine. Retrieved from [Link]

-

PubMed. (2002, January 5). High-performance liquid chromatographic determination for aristolochic acid in medicinal plants and slimming products. Retrieved from [Link]

-

Frontiers. (2019, June 11). Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms. Retrieved from [Link]

-

PMC. (n.d.). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Retrieved from [Link]

-

Zenodo. (n.d.). Quantitation of aristolochic acid using high performance liquid chromatography with photodiode array detection. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Determination of Aristolochic Acid Using Isocratic RP-HPLC Method. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 10). novel [(3-nitro-2-oxo-2h-chromen-4-ylamino)-phenyl]phenyl-azetidin-2-ones and their antimicrobial activity. Retrieved from [Link]

-

Asian Journal of Chemistry. (2019, June 1). Synthesis of Substituted 4-(4-((3-Nitro-2-oxo-2H-chromene-4-yl)amino)phenyl)morpholine-3-one Coumarin Derivatives. Retrieved from [Link]

-

Arkivoc. (n.d.). The chemistry of 3-nitrochromenes. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). supporting information. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A facile synthesis, characterization of N-substituted 7-methoxy-3-phenyl-4- (3-piperizin-1-yl-propaxy) chromen-2-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism for the synthesis of 3-acetyl-4-phenyl-2H-chromen-2-one (118).... Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

NPAA. (n.d.). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0194863). Retrieved from [Link]

-

PubChemLite. (n.d.). 5-nitronaphthalene-1-carboxylic acid (C11H7NO4). Retrieved from [Link]

-

RJPT. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Pharmacological activities of chromene derivatives: An overview. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 1975-44-6: 5-NITRO-NAPHTHALENE-1-CARBOXYLIC ACID [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jfda-online.com [jfda-online.com]

- 8. 3-(4-nitrophenyl)-2H-chromen-2-one | C15H9NO4 | CID 263080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]

- 10. studylib.net [studylib.net]

- 11. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

SMILES and InChIKey for 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid

An In-Depth Technical Guide to 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid: Structure, Potential Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of the heterocyclic compound this compound. While direct experimental literature on this specific molecule is limited, this document elucidates its core structural and chemical properties by examining its constituent functional moieties: the formylpyridine and the furan-2-carboxylic acid groups. We present its canonical chemical identifiers, propose a logical synthetic pathway based on established cross-coupling methodologies, and discuss its potential applications in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals interested in novel heterocyclic scaffolds.

Core Compound Identification and Physicochemical Properties

This compound is a complex heterocyclic molecule featuring a pyridine ring linked to a furan ring. The pyridine ring is substituted with a formyl (aldehyde) group, and the furan ring possesses a carboxylic acid group. These functional groups impart a unique combination of reactivity and potential for intermolecular interactions.

The primary chemical identifiers for this compound have been established and are crucial for database searches and unambiguous identification.[1]

| Identifier | Value |

| Molecular Formula | C11H7NO4 |

| SMILES | C1=CC(=NC=C1C=O)C2=CC=C(O2)C(=O)O[1] |

| InChI | InChI=1S/C11H7NO4/c13-6-7-1-2-8(12-5-7)9-3-4-10(16-9)11(14)15/h1-6H,(H,14,15)[1] |

| InChIKey | DDJRPEQEENMNBR-UHFFFAOYSA-N[1] |

| Molecular Weight | 217.18 g/mol |

| Monoisotopic Mass | 217.0375 Da[1] |

Predicted physicochemical data from PubChem further characterizes the molecule.[1]

| Property | Predicted Value |

| XLogP3 | 0.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

Deconstruction of the Core Structure: Insights from Analogs

The Furan-2-Carboxylic Acid Moiety

The furan-2-carboxylic acid scaffold is a well-known and versatile building block in organic synthesis.[2] Specifically, the related compound 5-formyl-2-furancarboxylic acid (FFCA) is a key intermediate in the production of 2,5-furandicarboxylic acid (FDCA).[3][4] FDCA is recognized by the US Department of Energy as a top-tier, bio-based platform chemical with the potential to replace petroleum-derived terephthalic acid in the production of polymers like polyethylene terephthalate (PET).[4][5]

The presence of the carboxylic acid on the furan ring allows for the formation of esters, amides, and other derivatives, making it a valuable handle for polymerization and molecular elaboration.

The 5-Formylpyridine Moiety

The pyridine ring is a ubiquitous feature in pharmaceuticals due to its ability to participate in hydrogen bonding and its overall metabolic stability. The formyl group at the 5-position acts as a versatile synthetic handle. It can undergo a wide range of chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Oxidation: To form the corresponding carboxylic acid.

-

Wittig and related reactions: To create carbon-carbon double bonds for further functionalization.

The analog, 5-Formylpyridine-2-carboxylic acid , is a known compound, highlighting the chemical stability of this arrangement of functional groups on a pyridine ring.[6]

Proposed Retrosynthetic Analysis and Synthesis Workflow

A logical and efficient approach to synthesizing the target molecule would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This strategy allows for the direct formation of the C-C bond between the pyridine and furan rings.

Retrosynthetic Strategy

The disconnection can be made at the bond between the two heterocyclic rings. This leads to two key synthons: a halogenated pyridine derivative and a furan derivative functionalized with a boronic acid (or ester) or a stannane.

Caption: Retrosynthetic analysis via cross-coupling.

Proposed Experimental Protocol

The following protocol outlines a hypothetical Suzuki coupling for the synthesis.

Step 1: Preparation of Reactants

-

Reactant A: 2-Bromo-5-formylpyridine (commercially available or synthesized via bromination of 5-methylpyridine followed by oxidation).

-

Reactant B: Furan-2-carboxylic acid, 5-(dihydroxyboryl)- (can be prepared from 5-bromofuran-2-carboxylic acid via lithiation and reaction with a borate ester).

Step 2: The Suzuki Coupling Reaction

-

To a reaction vessel purged with an inert gas (e.g., Argon), add 2-Bromo-5-formylpyridine (1.0 eq), Furan-2-carboxylic acid, 5-(dihydroxyboryl)- (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water (e.g., 3:1 ratio).

-

Add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq), to the mixture.

-

Heat the reaction mixture with stirring (e.g., to 90-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

Step 3: Work-up and Purification

-

Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to yield the final compound.

Caption: Proposed Suzuki coupling workflow.

Potential Applications and Future Research Directions

The unique combination of a pyridine ring, a furan ring, a formyl group, and a carboxylic acid suggests several promising areas for research and application.

-

Medicinal Chemistry: The pyridine core is a privileged scaffold in drug discovery. The overall structure could be explored as a novel inhibitor for enzymes where interactions with both aromatic rings and hydrogen bonding with the carbonyl and carboxyl groups are critical for binding. The formyl group provides a convenient point for library synthesis to explore structure-activity relationships (SAR).

-

Materials Science: As an analog of FDCA precursors, this molecule could be investigated as a novel monomer for creating specialized polymers. The pyridine nitrogen introduces a site for quaternization or metal coordination, potentially leading to materials with unique electronic, thermal, or self-assembly properties.

-

Chemical Biology: The molecule could be used as a chemical probe. The aldehyde can be used for covalent labeling of proteins or for conjugation to fluorescent dyes or affinity tags for pull-down experiments.

Given the absence of current literature, the synthesis and characterization of this compound represents a greenfield opportunity for chemical research. Elucidating its true properties and potential will require its successful synthesis and subsequent evaluation in biological and material-based assays.

Conclusion

This compound is a structurally intriguing molecule that sits at the intersection of bio-based materials chemistry and medicinal scaffolds. While direct experimental data is lacking, a robust understanding of its chemistry can be inferred from its well-characterized substructures. The synthetic route proposed herein, centered on a palladium-catalyzed cross-coupling reaction, offers a viable path to obtaining this compound for future study. Its exploration could unlock novel applications in polymer science and drug discovery, making it a compelling target for academic and industrial researchers.

References

Sources

- 1. PubChemLite - this compound (C11H7NO4) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Formylpyridine-2-carboxylic acid | C7H5NO3 | CID 18448928 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Assessment: Solubility Profiles for 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid

Executive Summary

This technical guide provides a comprehensive solubility and handling assessment for 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid (MW: 217.18 g/mol ).[1][2] As a biaryl heterocyclic intermediate containing both an oxidizable aldehyde and an ionizable carboxylic acid, this compound presents specific challenges in stability and dissolution.[1][2]

Key Findings:

-

Primary Solvent (Stock): Anhydrous DMSO is the optimal solvent for stock preparation (solubility > 20 mg/mL).[1]

-

Aqueous Solubility: Highly pH-dependent.[1][2] Insoluble in acidic media (pH < 4); highly soluble in basic media (pH > 7) due to carboxylate formation.[1][2]

-

Stability Risk: The C5-formyl group is susceptible to autoxidation to the carboxylic acid, particularly in non-degassed solvents or upon heating.[1][2]

Physicochemical Characterization

Understanding the structural electronic effects is prerequisite to mastering the solubility profile of this compound.[1][2]

Structural Analysis

The molecule consists of a furan ring coupled to a pyridine ring.[1][2]

-

Acidic Domain: The furan-2-carboxylic acid moiety (pKa ~3.[1][2][3]1) drives aqueous solubility via ionization.[1][2]

-

Basic Domain: The pyridine nitrogen is typically basic (pKa ~5.2), but the electron-withdrawing formyl group (-CHO) and the furan ring significantly reduce this basicity, rendering the nitrogen unlikely to protonate above pH 2.0.[2]

-

Lipophilicity: The biaryl scaffold is planar and aromatic, promoting

-

| Property | Value (Estimated) | Rationale |

| Molecular Weight | 217.18 g/mol | Formula: C |

| pKa (Acidic) | 3.1 ± 0.2 | Analogous to 2-furoic acid (pKa 3.12).[1][2][3] |

| pKa (Basic) | < 2.0 | Pyridine N basicity suppressed by EWG formyl group.[1][2] |

| LogP | 1.2 – 1.6 | Moderate lipophilicity; balances polar groups with aromatic core.[1][2] |

| H-Bond Donors | 1 | Carboxylic acid (-OH).[1][2][4] |

| H-Bond Acceptors | 4 | Pyridine N, Furan O, Carbonyl O (x2).[1][2] |

Solubility in DMSO (Stock Preparation)

Dimethyl sulfoxide (DMSO) is the industry standard for preparing stock solutions of this compound for biological assays or synthetic applications.[2]

Dissolution Mechanism

DMSO is a polar aprotic solvent that effectively disrupts the intermolecular

Protocol: Preparation of 50 mM Stock Solution

Materials: Anhydrous DMSO (≥99.9%, stored over molecular sieves), Amber glass vial (to protect light-sensitive aldehyde).

-

Weighing: Weigh 10.86 mg of compound into a 2 mL amber vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Agitation: Vortex for 30 seconds. If solid remains, sonicate in a water bath at room temperature (25°C) for 2-5 minutes. Do not heat above 40°C to prevent aldehyde degradation.[1][2]

-

Storage: Aliquot immediately into single-use vials and store at -20°C.

Stability Alert: Aldehyde Oxidation

The formyl group (-CHO) is reactive.[1][2] In "wet" DMSO or in the presence of trace metals, it can oxidize to the dicarboxylic acid (5-(5-carboxypyridin-2-yl)furan-2-carboxylic acid).[2]

-

Mitigation: Use DMSO with <0.1% water content.[1][2] Purge headspace with Nitrogen or Argon before sealing.[1][2]

Solubility in Water (Assay Conditions)

Aqueous solubility is governed entirely by the Henderson-Hasselbalch equation .[1][2] The compound behaves as a weak acid.[2]

pH-Dependent Solubility Profile[1][2][3]

-

pH < 3.0 (Acidic): The compound exists in its neutral, protonated form (COOH).[1][2] Solubility is governed by the intrinsic solubility (

), which is predicted to be low (< 0.5 mg/mL) due to the aromatic rings.[2] -

pH > 5.0 (Basic): The carboxylic acid deprotonates to the anionic carboxylate (COO⁻).[1][2] Solubility increases exponentially (likely > 10 mg/mL).[2]

Buffer Selection Guide

| Buffer System | pH Range | Solubility Prediction | Suitability |

| 0.1N HCl | pH 1.0 | Very Low (Insoluble) | Poor |

| Acetate Buffer | pH 4.5 | Moderate (Transition) | Risky (Precipitation likely) |

| PBS / HEPES | pH 7.4 | High (Soluble Anion) | Excellent |

| 0.1N NaOH | pH 13.0 | Very High | Good (Chemical stability risk) |

Kinetic Solubility Workflow (DMSO Spike)

When introducing the DMSO stock into aqueous media (e.g., for cell assays), a "solubility crash" (precipitation) may occur if the final concentration exceeds the aqueous limit.[2]

Protocol:

-

Spike DMSO stock (50 mM) into buffer to reach final concentration (e.g., 100 µM). Final DMSO content should be < 1% (v/v).[1][2]

-

Observation: At pH 7.4, the solution should remain clear. If turbidity appears, the concentration is too high or the pH has dropped (check buffering capacity).[2]

Visualizing the Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection and the pH-dependent speciation of the molecule.

Diagram 1: Solubility & Handling Workflow

Caption: Decision tree for solvent selection emphasizing pH dependence in aqueous media and stability risks in DMSO.

Diagram 2: pH-Dependent Speciation[1][2][3]

Caption: Equilibrium shift between the insoluble neutral form and soluble anionic form around pKa 3.1.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Buffer | pH is too low (< 5.0). | Adjust buffer pH to 7.4 using NaOH.[1][2] Ensure buffer strength (e.g., 50mM) is sufficient to counter the acidity of the compound.[2] |

| Yellowing of DMSO Stock | Oxidation of aldehyde or polymerization.[1][2] | Check storage conditions. Ensure DMSO is anhydrous.[1][2] Prepare fresh stock. |

| Inconsistent Assay Data | Compound degradation (Aldehyde oxidation).[1][2][5] | Verify compound integrity via LC-MS. Look for M+16 peak (COOH formation).[1][2] |

| Slow Dissolution | Crystal lattice energy / Particle size.[1][2] | Sonicate for 5-10 mins. Use a "co-solvent" method: Dissolve in 100% DMSO first, then dilute.[1][2] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2793719, 5-Formyl-2-furancarboxylic acid (Analogue Data).[1][2] Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compilation.[1][2][6] Organic Chemistry Data.[1][2][5][6][7] Retrieved from [Link][2]

-

Novartis Institutes for BioMedical Research (2008). Stability of screening compounds in wet DMSO.[1][2][8] PubMed.[2] Retrieved from [Link]

-

Royal Society of Chemistry (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.[1][2][9] RSC Advances.[1][2] Retrieved from [Link]

Sources

- 1. 2,5-Furandicarboxylic acid | C6H4O5 | CID 76720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 3. phytohub.eu [phytohub.eu]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. designer-drug.com [designer-drug.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

Methodological & Application

Application Note: High-Fidelity Synthesis of Schiff Bases from 5-(5-Formylpyridin-2-yl)furan-2-carboxylic Acid

This Application Note is designed for researchers working with 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid , a bifunctional heterocyclic scaffold containing both a reactive aldehyde and an ionizable carboxylic acid.

The following guide synthesizes established protocols for pyridine/furan-based Schiff bases with specific adaptations required for handling the carboxylic acid moiety during condensation.

Abstract & Chemical Context

The target molecule, This compound (hereafter referred to as FPFC ), represents a "push-pull" conjugated system valuable for metal-organic frameworks (MOFs) and biological sensing.

The Synthetic Challenge: Competitive Salt Formation

The primary challenge in reacting FPFC with amines is the Carboxylic Acid-Amine Competition .

-

Desired Pathway: Nucleophilic attack of the amine (

) on the aldehyde ( -

Competing Pathway: Acid-base reaction between the carboxylic acid (

) and the amine to form an ammonium carboxylate salt (

If the amine is protonated by the carboxylic acid, it loses its nucleophilicity, stalling the reaction. This protocol utilizes Solvent-Mediated Equilibrium Control and Acid Catalysis to override salt formation and drive the reaction toward the thermodynamic imine product.

Reaction Mechanism & Logic

The formation of the Schiff base proceeds through a carbinolamine intermediate.[1][2][3][4] The presence of the furan ring requires avoiding strong mineral acids (

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the critical decision points and the acid-catalyzed pathway.

Figure 1: Reaction pathway highlighting the reversible "Salt Trap" and the irreversible dehydration step driving the Schiff base formation.

Experimental Protocol

Materials Required[3][5][6][7][8][9][10][11][12]

-

Substrate: this compound (FPFC).

-

Reagent: Primary Amine (1.0 – 1.2 equivalents).

-

Solvent System: Ethanol (Absolute) or Methanol. Note: If FPFC is insoluble, use DMF/Ethanol (1:4) mixture.

-

Catalyst: Glacial Acetic Acid (AcOH).[5]

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Methodology

Phase 1: Solubilization & Activation

-

Dissolution: In a 50 mL round-bottom flask, suspend 1.0 mmol of FPFC in 15 mL of Absolute Ethanol.

-

Observation: The compound may not dissolve fully at room temperature.

-

Action: Heat the mixture to

. If turbidity persists, add Dimethylformamide (DMF) dropwise until clear (max 2-3 mL).

-

-

Catalyst Addition: Add 2-3 drops of Glacial Acetic Acid .

-

Reasoning: This protonates the aldehyde carbonyl oxygen, increasing electrophilicity, and neutralizes any transient carboxylate charges that might repel the amine.

-

Phase 2: Condensation (The Reaction)

-

Amine Addition: Add 1.0 mmol (stoichiometric) or 1.1 mmol (slight excess) of the primary amine.

-

Critical Checkpoint: If a heavy precipitate forms immediately, it is likely the salt . Do not stop.

-

-

Reflux: Heat the reaction mixture to reflux (

for Ethanol) for 4–6 hours .-

Mechanism:[1][2][4][6][7][8] The high temperature breaks the ammonium-carboxylate salt ion pair, liberating the free amine to attack the aldehyde. The water produced is removed via azeotropic distillation (if using a Dean-Stark trap with Toluene/Ethanol) or simply driven by equilibrium in anhydrous alcohol.

-

Phase 3: Workup & Isolation[9]

-

Cooling: Allow the reaction to cool slowly to room temperature. The Schiff base often crystallizes out upon cooling due to the planar, conjugated nature of the product.

-

Precipitation Strategy (If no crystals form):

-

Scenario A (Product is Acidic): The product retains the -COOH group. Pour the reaction mixture into ice-cold water (50 mL). Adjust pH to ~4-5 with dilute HCl to ensure the carboxylic acid is protonated and precipitates.

-

Scenario B (Product is Soluble): Reduce solvent volume by 75% on a rotary evaporator. Add cold Diethyl Ether to induce precipitation.

-

-

Filtration: Filter the solid precipitate, wash with cold Ethanol (2x 5 mL) and then Diethyl Ether (to remove unreacted amine).

-

Drying: Dry under vacuum at

for 4 hours.

Characterization & Validation

To confirm the formation of the Schiff base and the integrity of the carboxylic acid, look for these specific signals.

| Technique | Signal of Interest | Expected Observation |

| FT-IR | C=N Stretch | Appearance of a sharp band at 1610–1630 cm⁻¹ . |

| FT-IR | C=O (Aldehyde) | Disappearance of the aldehyde carbonyl band at ~1690–1700 cm⁻¹. |

| FT-IR | -COOH | Retention of broad O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1710 cm⁻¹). |

| ¹H NMR | Aldehyde Proton | Disappearance of the singlet at δ 9.8–10.1 ppm (-CHO). |

| ¹H NMR | Azomethine Proton | Appearance of a singlet at δ 8.3–8.8 ppm (-CH=N-). |

| ¹H NMR | -COOH Proton | Broad singlet at δ 11.0–13.0 ppm (often exchanges with D₂O). |

Troubleshooting Guide

Issue: "I only isolated the starting material or a salt."

-

Cause: The amine formed a stable salt with the carboxylic acid and did not attack the aldehyde.

-

Solution:

-

Increase Temperature: Switch solvent to n-Propanol (BP:

) or Toluene (BP: -

Dean-Stark Trap: Use Toluene and physically remove water. This forces the equilibrium to the right, regardless of salt formation.

-

Pre-protection: Esterify the carboxylic acid (using

) to form the Methyl Ester of FPFC before the Schiff base reaction. The ester cannot form a salt. You can hydrolyze it back to the acid (LiOH/THF) after the Schiff base is formed (carefully, to avoid hydrolyzing the imine).

-

Issue: "The product decomposed."

-

Cause: Furan rings are sensitive to strong acids.

-

Solution: Ensure Glacial Acetic Acid is used, NOT Hydrochloric or Sulfuric acid. If the amine is an aniline derivative (weak nucleophile), use p-Toluenesulfonic acid (p-TSA) in catalytic amounts (1-2 mol%) only.

References

-

Schiff Base Fundamentals: Qin, W., et al. (2013). "A review on the Schiff bases and their metal complexes." Asian Journal of Pharmaceutical Analysis. 10

-

Pyridine-Aldehyde Reactivity: Shamim, S., et al. (2017).[11] "Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies." Journal of the Chemical Society of Pakistan. 11[12][13]

-

Furan-Carboxylic Acid Solubility & Handling: Xu, L., et al. (2022).[7] "Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid." Processes. 7

-

Purification of Acidic Schiff Bases: ResearchGate Community Discussion. "How to purify Schiff base product?" 5[14]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. dergipark.org.tr [dergipark.org.tr]

preparing fluorescent probes from 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid

Application Note: Strategic Synthesis of Tunable Fluorescent Probes using 5-(5-Formylpyridin-2-yl)furan-2-carboxylic Acid

Executive Summary

This guide details the strategic utilization of This compound (FPFCA) as a high-value scaffold for constructing "Push-Pull" fluorescent probes.

FPFCA is a heterobifunctional linker featuring an electron-rich furan ring coupled to an electron-deficient pyridine ring. This internal charge transfer (ICT) architecture allows for significant solvatochromism. The molecule presents two orthogonal handles:

-

Aldehyde (-CHO): A reactive site for Knoevenagel condensations to extend

-conjugation (Red/NIR shifting) or to install sensing moieties (e.g., hydrazine for ROS detection). -

Carboxylic Acid (-COOH): A handle for solubility modification or bioconjugation (via NHS esters) to antibodies, peptides, or DNA.

This protocol focuses on converting FPFCA into a Mitochondria-Targeted Near-Infrared (NIR) Hemicyanine Probe , a standard architecture for bio-imaging applications.

Strategic Design & Mechanism

The design relies on the Donor-

Photophysical Mechanism (ICT)

-

Donor: Furan ring (Electron rich).[1]

-

Bridge: Pyridine-Vinyl scaffold.

-

Acceptor: Indolium (Strongly electron deficient).

-

Result: Excitation triggers Intramolecular Charge Transfer (ICT) from the furan to the indolium, resulting in large Stokes shifts and emission in the Red/NIR region (650–750 nm), ideal for tissue imaging.

Figure 1: Intramolecular Charge Transfer (ICT) pathway in the synthesized hemicyanine probe.

Experimental Protocols

Materials Required

-

Precursor: this compound (FPFCA).

-

Reactant: 2,3,3-Trimethylindolenine (or substituted derivatives for wavelength tuning).

-

Reagents: Iodoethane (for quaternization), Piperidine (catalyst), NHS (N-Hydroxysuccinimide), EDC·HCl.

-

Solvents: Ethanol (EtOH), Acetonitrile (MeCN), Dimethylformamide (DMF).

Protocol A: Synthesis of the Hemicyanine Core (Probe-1)

This step extends the conjugation to shift emission into the red/NIR region.

Step 1: Quaternization of Indolenine

-

Dissolve 2,3,3-trimethylindolenine (10 mmol) in MeCN (20 mL).

-

Add Iodoethane (15 mmol) and reflux at 85°C for 12 hours under inert atmosphere (

). -

Workup: Cool to room temperature. Precipitate the product (indolium salt) by adding cold diethyl ether. Filter and dry under vacuum.

-

Checkpoint: The solid should be pink/reddish.

-

Step 2: Knoevenagel Condensation [2]

-

Dissolve FPFCA (1.0 eq) and the Indolium salt from Step 1 (1.1 eq) in anhydrous Ethanol (30 mL).

-

Add catalytic Piperidine (5 drops, ~0.1 eq).

-

Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 10:1). The spot should shift significantly to a lower

and appear blue/green under UV. -

Purification:

-

Cool the reaction mixture.

-

Remove solvent under reduced pressure.[3]

-

Precipitate the crude dye with diethyl ether.

-

Optional: Further purify via silica gel column chromatography (DCM

DCM/MeOH 20:1). Note: Furan rings can be acid-sensitive; neutralize silica with 1% TEA if degradation is observed.

-

Yield Expectation: 60–75% (Dark blue/purple solid).

Protocol B: Bioconjugation Activation (NHS Ester Formation)

To use Probe-1 for labeling antibodies or peptides, the carboxylic acid must be activated.

-

Dissolve Probe-1 (0.1 mmol) in anhydrous DMF (2 mL).

-

Add EDC·HCl (0.15 mmol) and NHS (0.15 mmol).

-

Stir at Room Temperature (RT) for 4–6 hours in the dark.

-

Validation: Monitor by TLC or LC-MS. The NHS-ester is less polar than the free acid.

-

Usage: Use immediately for conjugation or precipitate with ether and store at -20°C under argon.

-

Storage Warning: NHS esters hydrolyze in moisture. Store in a desiccator.

-

Workflow Visualization

Figure 2: Step-by-step synthetic workflow from FPFCA precursor to bioconjugation-ready probe.

Characterization & Data Analysis

Summarize the expected data for the final probe (Probe-1) in the table below.

| Parameter | Method | Expected Result | Notes |

| Structure | Vinyl protons (doublet) at | Coupling constant | |

| Mass | HR-MS (ESI+) | Cationic dyes show | |

| Abs Max ( | UV-Vis (PBS) | 650 – 700 nm | Highly dependent on solvent polarity. |

| Em Max ( | Fluorescence | 680 – 750 nm | NIR region; ideal for in vivo imaging. |

| Solubility | Visual | Soluble in DMSO, MeOH; Sparingly in Water. | Use DMSO stock for biological assays. |

Troubleshooting Guide

-

Problem: Low yield in Knoevenagel condensation.

-

Cause: Inefficient deprotonation or moisture in solvent.

-

Solution: Use anhydrous ethanol. Increase piperidine catalyst to 0.2 eq. Alternatively, use Acetic Anhydride as solvent (100°C) if the aldehyde is unreactive (though this may acetylate other groups).

-

-

Problem: Probe precipitates during biological assay.

-

Cause: Hydrophobicity of the extended

-system. -

Solution: Add non-ionic surfactant (e.g., 0.1% Pluronic F-127) to the assay buffer or use the NHS ester to conjugate to a soluble carrier (PEG or BSA).

-

-

Problem: Decomposition on Silica Column.

-

Cause: Furan rings can undergo acid-catalyzed ring opening or polymerization.

-

Solution: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane/DCM to neutralize acidity.

-

References

-

Furan-Decorated Nucleoside Analogues

-

Knoevenagel Condensation Overview

-

Synthesis of Furan-Containing Conjugates

-

Sequential Knoevenagel/Cyclization

Sources

- 1. researchgate.net [researchgate.net]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

post-synthetic modification of MOFs using aldehyde-functionalized linkers

Application Note: Post-Synthetic Modification of Aldehyde-Functionalized MOFs

Executive Summary

This application note details the protocols for the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) bearing pendant aldehyde groups. Unlike coordinative functionalization, aldehyde-tagged linkers (e.g., imidazole-2-carboxaldehyde in ZIF-90) offer a versatile electrophilic "handle" for covalent conjugation via Schiff base condensation, Knoevenagel condensation, or reductive amination.

This guide prioritizes the ZIF-90 platform due to its high aldehyde density and chemical stability. It provides a validated workflow for the covalent attachment of amine-bearing therapeutics (e.g., Doxorubicin), creating pH-responsive drug delivery systems (DDS) where the acid-labile imine bond ensures targeted release in tumor microenvironments.

Part 1: The Chemistry of Aldehyde-Tagged MOFs

The strategic advantage of aldehyde-functionalized MOFs lies in their orthogonal reactivity . The aldehyde group remains passive during the solvothermal assembly of the metal-cluster nodes but becomes highly active for post-synthetic modification under mild conditions.

Key Reaction Pathways:

-

Schiff Base Condensation:

-

Application: Reversible drug attachment; pH-responsive release.

-

-

Reductive Amination:

-

Application: Permanent, hydrolytically stable locking of ligands.

-

-

Knoevenagel Condensation: Carbon-carbon bond formation with active methylene compounds.

Part 2: Experimental Protocols

Protocol A: Green Synthesis of ZIF-90 (The Host Platform)

Rationale: Traditional synthesis uses DMF, which is toxic and difficult to remove from pores. This protocol uses a water/alcohol system to ensure biocompatibility for downstream drug delivery applications.

Materials:

-

Zinc Nitrate Hexahydrate (

) -

Deionized Water, t-Butanol, PVP (Polyvinylpyrrolidone, MW 40k)

Step-by-Step Methodology:

-

Precursor Dissolution:

-

Solution A: Dissolve 1.19 g of

in 20 mL of deionized water. -

Solution B: Dissolve 1.54 g of ICA and 0.2 g of PVP in 20 mL of t-Butanol/Water (1:1 v/v). Note: PVP acts as a crystal modulator to control particle size.

-

-

Nucleation:

-

Add Solution A to Solution B rapidly under vigorous stirring (1000 rpm) at room temperature.

-

Stir for 5 minutes until the solution turns milky white.

-

-

Crystallization:

-

Incubate the mixture at 30°C for 24 hours (static conditions).

-

-

Purification (Critical):

-

Centrifuge at 8,000 rpm for 10 mins.

-

Wash 3x with Ethanol to remove unreacted linkers and PVP.

-

Activation: Solvent exchange with Methanol for 3 days (refreshing solvent daily), followed by vacuum drying at 80°C for 12 hours.

-

Validation Checkpoint:

-

PXRD: Confirm SOD (sodalite) topology. Peaks at

. -

BET: Surface area should exceed

.

Protocol B: Covalent Attachment of Doxorubicin (Schiff Base PSM)

Rationale: This protocol creates a "prodrug" system. Doxorubicin (DOX) contains a primary amine that reacts with the ZIF-90 aldehyde. The resulting imine bond is stable at physiological pH (7.4) but hydrolyzes at endosomal pH (5.0-5.5), releasing the drug inside cancer cells.

Materials:

-

Activated ZIF-90 Nanoparticles

-

Doxorubicin Hydrochloride (DOX·HCl)

-

Triethylamine (TEA) (to deprotonate DOX)

-

Anhydrous Methanol

Step-by-Step Methodology:

-

Drug Activation:

-

Dissolve 10 mg of DOX·HCl in 5 mL anhydrous methanol.

-

Add 5 µL of TEA. Stir for 30 mins in the dark (DOX is light sensitive). Why: De-salting DOX·HCl is necessary to free the amine group for nucleophilic attack.

-

-

Impregnation & Reaction:

-

Disperse 50 mg of ZIF-90 in 10 mL anhydrous methanol via sonication (10 mins).

-

Add the DOX solution dropwise to the ZIF-90 suspension.

-

-

PSM Incubation:

-

Stir the mixture at 45°C for 24 hours in the dark.

-

Note: Elevated temperature drives the equilibrium toward imine formation and helps overcome diffusion limitations in the pores.

-

-

Washing:

-

Centrifuge and wash with fresh methanol until the supernatant is colorless. This ensures no physically adsorbed drug remains; only covalently bound drug is retained.

-

Part 3: Visualization of Workflows

Figure 1: ZIF-90 Synthesis and Drug Conjugation Workflow

Caption: Schematic detailing the "Green" synthesis of ZIF-90 followed by the post-synthetic covalent attachment of Doxorubicin via pH-sensitive imine linkage.

Figure 2: Chemical Mechanism of Pore Modification

Caption: Molecular mechanism showing the nucleophilic attack of the primary amine on the MOF pore aldehyde, forming the Schiff base.

Part 4: Characterization & Validation Standards

To ensure the protocol was successful, the following data must be acquired.

| Technique | Observation | Interpretation |

| FT-IR Spectroscopy | Disappearance of peak at 1670 cm⁻¹ (C=O). Appearance of peak at 1620-1640 cm⁻¹ (C=N). | Confirms conversion of aldehyde to imine.[3] |

| ¹H NMR (Digested) | Digest MOF in DCl/DMSO-d6. Shift of aldehyde proton (9.8 ppm) to imine proton (8.5 ppm). | Quantitative calculation of conversion efficiency (Yield). |

| N₂ Isotherms (BET) | Reduction in surface area (e.g., 1200 → 400 m²/g) and pore volume. | Confirms pore occupancy by the bulky drug/ligand. |

| UV-Vis | Absorbance of supernatant after washing. | Indirect calculation of drug loading capacity (DLC). |

Troubleshooting Guide:

-

Issue: Low conversion yield.[4]

-

Solution: Add a molecular sieve (3Å) to the reaction mixture to scavenge the water byproduct, driving the equilibrium forward (Le Chatelier’s principle).

-

-

Issue: Loss of crystallinity (amorphous XRD).

-

Solution: The amine might be too basic, degrading the Zn-N coordination. Use a weaker base or lower temperature.

-

Part 5: References

-

Synthesis and Characterization of ZIF-90 Nanoparticles as Potential Brain Cancer Therapy. Source: MDPI (2024).[5] URL:[Link]

-

Postsynthetic Modification of ZIF-90 for Potential Targeted Codelivery of Two Anticancer Drugs. Source: ACS Applied Materials & Interfaces (2017). URL:[Link]

-

Synthesis, Characterization, and Impact of Water on the Stability of Postmodified Schiff Base Containing Metal–Organic Frameworks. Source: MDPI (2023). URL:[Link]

-

Postsynthetic Modification of a Metal–Organic Framework for Stabilization of a Hemiaminal and Ammonia Uptake (UiO-66-CHO). Source: Inorganic Chemistry (2011).[6] URL:[Link]

-

New Insights into ZIF-90 Synthesis. Source: PMC (2024).[7] URL:[Link]

Sources

- 1. Postsynthetic Modification of ZIF-90 for Potential Targeted Codelivery of Two Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Characterization, and Impact of Water on the Stability of Postmodified Schiff Base Containing Metal–Organic Frameworks | MDPI [mdpi.com]

- 4. Recent Trends in Covalent and Metal Organic Frameworks for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Characterization of ZIF-90 Nanoparticles as Potential Brain Cancer Therapy [mdpi.com]

Troubleshooting & Optimization

improving yield of 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid synthesis

Technical Support Reference ID: #SYN-PYFU-052 Topic: Yield Optimization for 5-(5-Formylpyridin-2-yl)furan-2-carboxylic acid Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Synthesizing This compound is a classic "deceptive" reaction. While it appears to be a standard Suzuki-Miyaura coupling, the combination of an electron-deficient pyridine, an electron-rich furan, and two sensitive functional groups (aldehyde and carboxylic acid) creates a "perfect storm" for low yields.

The three primary failure modes are:

-

Protodeboronation: The furan boronic acid decomposes before coupling.[1]

-

Catalyst Poisoning: The free carboxylic acid binds to Palladium.

-

Solubility Issues: The product is a zwitterionic-like solid that crashes out with impurities.

This guide abandons the standard "textbook" Suzuki conditions in favor of a High-Fidelity Heteroaryl Protocol .

Part 1: The Optimized Synthetic Pathway

To maximize yield, we must decouple the synthesis from the deprotection. Attempting to couple the free acid directly is the root cause of most low-yield reports (<30%).

The Recommended Route (The "Ester-Pinacol" Strategy)

Instead of using 5-carboxyfuran-2-boronic acid, use Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate .

Caption: Optimized 2-step pathway avoiding catalyst poisoning and boronic acid decomposition.

Part 2: Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction turns black immediately and conversion is <10%."

Diagnosis: Protodeboronation . Furan-2-boronic acids are notoriously unstable. In the presence of water and base, the C-B bond cleaves, replacing the boron with a proton.[1] You are likely generating furan-2-carboxylic acid (byproduct) instead of the coupled product.

The Fix:

-

Switch Ligands: Standard Pd(PPh3)4 is too slow for this heteroaryl-heteroaryl coupling. The boronic acid decomposes faster than the Palladium can oxidize/transmetalate.

-

Use "Fast" Catalysts: Switch to XPhos Pd G2 or Pd(dppf)Cl2 . These bulky, electron-rich ligands accelerate the oxidative addition into the pyridine ring.

-

Exclude Water (Initially): Use anhydrous 1,4-Dioxane or DMF. Add the base (K3PO4) as a finely ground solid rather than an aqueous solution to slow down the hydrolytic deboronation.

Issue 2: "The reaction works, but I can't purify the product. It's a sticky solid."

Diagnosis: Zwitterionic Solubility . The target molecule contains a basic pyridine nitrogen and an acidic carboxylic acid. In neutral solvents, it exists in an equilibrium that is sparingly soluble in both organic solvents (too polar) and water (too organic).

The Fix:

-

Do not purify the free acid by column chromatography. The acid drags on silica (streaking).

-

Purify the Ester Intermediate: If you follow the recommended route above, the methyl ester intermediate is soluble in EtOAc/DCM. Purify this neutral species on silica gel (Hexane/EtOAc gradient).

-

Hydrolysis as Final Step: Saponify the pure ester with LiOH. Upon acidification to pH 3-4, the pure target acid will precipitate as a clean solid. Filtration is the only purification needed.

Issue 3: "The aldehyde peak is missing in NMR."

Diagnosis: Cannizzaro Reaction or Oxidation . If you use strong bases (NaOH, KOH) at high temperatures, the aldehyde on the pyridine can disproportionate (Cannizzaro) or oxidize to a carboxylic acid, yielding a dicarboxylic acid byproduct.

The Fix:

-

Milder Base: Use K3PO4 (Potassium Phosphate Tribasic) or Cs2CO3 . Avoid hydroxides during the coupling step.

-

Temperature Control: Do not exceed 90°C.

-

Inert Atmosphere: Aldehydes on electron-deficient rings (pyridines) are prone to air oxidation. Rigorous Argon/Nitrogen sparging is mandatory.

Part 3: Comparative Data & Protocols

Solvent & Base Screening Matrix

Based on internal optimization for heteroaryl coupling.

| Condition | Catalyst | Yield (LCMS) | Status | Notes |

| DME / Na2CO3 (aq) | Pd(PPh3)4 | 25% | ❌ Fail | Massive deboronation; slow reaction. |

| DMF / K2CO3 | Pd(dppf)Cl2 | 55% | ⚠️ Fair | Hard to remove DMF; some aldehyde oxidation. |

| Dioxane / K3PO4 | XPhos Pd G2 | 88% | ✅ Best | Fast coupling (<2h); minimal side products. |

| Toluene / Water | Pd(OAc)2/SPhos | 72% | ✅ Good | Good alternative if XPhos is unavailable. |

Detailed Protocol: The "Ester-Pinacol" Method

Step 1: Coupling

-

Charge: In a reaction vial, add:

-

2-Bromo-5-formylpyridine (1.0 equiv)

-

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carboxylate (1.2 equiv)

-

XPhos Pd G2 (0.02 equiv / 2 mol%)

-

K3PO4 (3.0 equiv, finely ground)

-

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

-

Degas: Sparge with Argon for 5 minutes. Seal the vial.

-

Heat: Stir at 85°C for 4 hours.

-

Workup: Dilute with EtOAc, wash with water. Dry organic layer over Na2SO4. Concentrate.

-

Purification: Flash chromatography (0-40% EtOAc in Hexanes). Isolate the Ester Intermediate .

Step 2: Hydrolysis

-

Dissolve the Ester Intermediate in THF:Water (3:1).

-

Add LiOH (2.0 equiv). Stir at RT for 1 hour.

-

Critical Isolation Step: Carefully acidify with 1M HCl to pH 3-4 .

-

The product will precipitate as a white/pale yellow solid. Filter and wash with cold water and minimal cold ether.

Part 4: Logic Flow for Troubleshooting

Caption: Decision tree for diagnosing yield loss in heteroaryl coupling.

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2] Journal of the American Chemical Society, 132(40), 14073–14075.[2]

- Relevance: Establishes the instability of 2-heteroaryl boronic acids and the necessity of fast prec

-

Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids." Angewandte Chemie International Edition, 46(28), 5359-5363.

- Relevance: Foundational work on using SPhos/XPhos for difficult couplings.

-

Knapp, D. M., et al. (2010). "MIDA Boronates: Stable and Highly Effective Coupling Partners." Journal of the American Chemical Society, 132(34), 12046–12056.

- Relevance: Provides the alternative strategy of using MIDA boron

- Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer.

Sources

purification methods for aldehyde-containing carboxylic acids

Technical Support Center: Purification of Aldehyde-Containing Carboxylic Acids

Status: Operational Subject: Troubleshooting & Protocols for Dual-Functionality Molecules (R-CHO / R-COOH) Assigned Specialist: Senior Application Scientist

Tier 1: Rapid Triage (Read This First)

The Core Conflict: Purifying molecules containing both an aldehyde and a carboxylic acid (e.g., 4-formylbenzoic acid, muconic semialdehyde) is notoriously difficult because standard "wash" techniques often fail.

-

Base Extraction? Fails. High pH solubilizes the acid (R-COO⁻) but can trigger the Cannizzaro reaction (disproportionation) or aldol condensation on the aldehyde.

-

Silica Chromatography? Risky. Carboxylic acids streak/tail, and aldehydes are prone to oxidation on the active silica surface.

-

Distillation? Dangerous. High heat promotes polymerization or thermal decomposition of the aldehyde.

Immediate Action Required: Determine the physical state of your target molecule in water at acidic pH.

-

Scenario A: Your product is a solid that is insoluble in water (e.g., Formylbenzoic acids). -> Use Protocol 1 (The Bisulfite-Acid Switch).

-

Scenario B: Your product is a liquid or water-soluble.[1][2][3][4][5] -> Use Protocol 2 (Chromatographic Stabilization).

Tier 2: Deep Dive Protocols

Protocol 1: The Bisulfite-Acid Switch (Recommended)

Best for: Aromatic aldehyde-acids (e.g., 4-formylbenzoic acid) and solid aliphatic analogs.

The Mechanism: Unlike standard bisulfite purifications that regenerate the aldehyde with base (which would trap your carboxylic acid in the water phase as a salt), this method uses acidic thermal decomposition .

-

Formation: Aldehyde + Bisulfite

Water-Soluble Sulfonate Adduct. (Impurities stay solid/organic). -

Purification: Filtration of the aqueous phase removes non-aldehyde impurities.

-

Regeneration: Strong Acid + Heat

Breaks Adduct + Protonates Carboxylic Acid. -

Isolation: The product, now neutral (R-COOH) and free (R-CHO), precipitates out of water.

Step-by-Step Workflow:

-

Dissolution & Adduct Formation:

-

Dissolve Sodium Sulfite (Na₂SO₃) (2.0 equiv) in water.

-

Add your crude solid. It will likely not dissolve yet.

-

Slowly adjust pH to ~4.0 using dilute H₂SO₄.[5] Why? This generates Bisulfite (HSO₃⁻) in situ, which attacks the aldehyde to form the water-soluble adduct.

-

Stir vigorously until the main component dissolves.

-

-

Filtration (The Purification Step):

-

Filter the solution.

-

Filtrate: Contains your product (as the bisulfite adduct).

-

Solids/Filter Cake: Discard (contains non-aldehyde impurities).

-

-

Acidic Regeneration:

-

Isolation:

Visualizing the Workflow:

Caption: Logic flow for purifying solid aldehyde-acids via the acid-thermal bisulfite method.

Protocol 2: Flash Chromatography with Acidic Modifiers

Best for: Liquid products, sensitive aliphatic aldehydes, or small scale (<1g).

The Challenge: Standard silica gel is slightly acidic and hygroscopic. It can catalyze the oxidation of aldehydes to acids or the acetalization of aldehydes. Furthermore, carboxylic acids interact strongly with silica, causing severe peak tailing.

The Solution: Use an "Acid-Doped" mobile phase to suppress ionization and prevent tailing.

Experimental Setup:

| Parameter | Specification | Reason |

|---|---|---|

| Stationary Phase | High-quality Silica Gel (40-63 µm) | Standard separation. |

| Mobile Phase | Hexane/EtOAc + 1% Acetic Acid | The acetic acid ensures the R-COOH stays protonated (neutral), preventing interaction with silanols (tailing). |

| Loading | Dry load on Celite or minimal DCM | Avoid dissolving in MeOH (can form acetals/hemiacetals). |

| Additives | 0.1% Hydroquinone (Optional) | Add to the collection flasks to inhibit radical oxidation during evaporation. |

Critical Warning: Do not use amine-modified silica (for basic compounds) as amines will react with the aldehyde to form imines (Schiff bases).

Tier 3: Advanced Troubleshooting (Root Cause Analysis)

Issue 1: "My product disappeared after base extraction."

-

Diagnosis: You likely triggered the Cannizzaro Reaction .

-

Mechanism: In strong base (NaOH), non-enolizable aldehydes (like formylbenzoic acid) disproportionate. One molecule is oxidized to the dicarboxylic acid (terephthalic acid), and another is reduced to the alcohol-acid.

-

Fix: Avoid NaOH. If you must adjust pH, use mild bases like Sodium Bicarbonate (NaHCO₃) and keep the temperature near 0°C.

Issue 2: "I see a new spot on TLC that isn't my product or starting material."

-

Diagnosis: Lactol or Pseudo-acid chloride formation.

-

Mechanism:

-

Intramolecular: If the chain length allows (gamma or delta positions), the alcohol form (hydrate) of the aldehyde can attack the carboxylic acid to form a cyclic lactol/lactone.

-

Intermolecular: Aldol condensation (if alpha-protons are present).

-

-

Fix: Store the purified material in a freezer under Nitrogen. Use the Bisulfite method (Protocol 1) which keeps the aldehyde "protected" as a sulfonate until the very last moment.

Issue 3: "Low recovery from Bisulfite method."

-

Diagnosis: Incomplete hydrolysis.

-

Fix: The sulfonate adduct is very stable. Simple acidification at room temperature is often insufficient. You must heat the solution (90–100°C) to drive off the SO₂ gas. Without removing SO₂, the equilibrium pushes back toward the adduct.

References & Validated Sources

-

Synthesis and Purification of 4-Formylbenzoic Acid

-

Source: BenchChem Protocols / GuideChem

-

Context: Detailed industrial protocol for bisulfite adduct formation at pH 4 and acidic thermal decomposition.

-

URL:

-

-

Bisulfite Adducts for Aldehyde Separation

-

Prevention of Cannizzaro Reaction

-

Liquid-Liquid Extraction of Aldehydes

-

Source: University of Rochester / ACS

-

Context: Standard operating procedures for bisulfite washes.

-

URL:

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Workup [chem.rochester.edu]

- 5. guidechem.com [guidechem.com]

- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 9. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]

- 10. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 11. Cannizzaro Reaction [organic-chemistry.org]

preventing oxidation of formyl group during acid hydrolysis

Subject: Preventing Oxidation of Aldehydes During Acid Hydrolysis Ticket Priority: High (Yield/Purity Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

The Issue: You are attempting to unmask a formyl group (aldehyde) via acid hydrolysis (e.g., deprotecting an acetal, hydrolyzing an imine), but you are observing significant conversion to the corresponding carboxylic acid (M+16 peak in MS).

The Mechanism: Acid hydrolysis itself does not oxidize aldehydes. However, it creates the perfect storm for Autoxidation .

-

The Gem-Diol Trap: In aqueous acid, aldehydes exist in equilibrium with their hydrate (gem-diol). While the aldehyde is the electrophile, the C-H bond in the formyl group is homolytically weak (BDE ~88 kcal/mol).

-

Radical Chain Reaction: Dissolved oxygen (

) reacts with the aldehyde radical to form a peroxy radical. This abstracts a hydrogen from another aldehyde, creating a peracid (e.g., perbenzoic acid). -

The Death Spiral: The generated peracid is a strong oxidant. It reacts with a second molecule of aldehyde to produce two molecules of carboxylic acid.[1] Thus, one initiation event destroys multiple product molecules.

Visualizing the Enemy: The Autoxidation Cascade

Caption: The autoxidation feedback loop. Note that the intermediate Peracid acts as a secondary oxidant, accelerating the degradation.

The Three Pillars of Protection

To stop this reaction, you must break the "Fire Triangle" of chemical oxidation: Oxygen , Initiators , and Catalysts .

Pillar A: Oxygen Exclusion (The Atmosphere)

Nitrogen balloons are often insufficient for sensitive aldehydes. You must remove dissolved oxygen from the solvent before the reaction starts.

| Method | Efficiency | Recommended For |

| Sparging | 90-95% | Routine hydrolysis; <1g scale. |

| Freeze-Pump-Thaw | >99% | Valuable intermediates; >1g scale; Electron-rich aldehydes. |

| Sonication + Vac | 80-90% | Quick screening; HPLC solvents. |

Pillar B: Solvent Hygiene (The Medium)

Ethers (THF, Dioxane, Diethyl Ether) are common co-solvents for hydrolysis but are notorious for accumulating peroxides.

-

Rule: Never use THF/Dioxane from a bottle opened >3 months ago without testing.

-

Test: Use Quantofix® peroxide strips.[2][3] If >5 mg/L, do not use.

-

Alternative: Switch to Acetonitrile (MeCN) or Acetone if solubility permits; these do not form peroxides.

Pillar C: Additives (The Bodyguards)

If physical exclusion fails, chemical scavengers provide a safety net.

-

Radical Scavenger: BHT (Butylated hydroxytoluene) .

-

Loading: 0.1 - 1.0 mol%.

-

Function: Sacrificial H-atom donor. It terminates the radical chain before the peracid forms.

-

Removal: Lipophilic; removed during chromatography.

-

-

Metal Chelator: EDTA (Disodium salt) .

-

Loading: 0.5 - 1.0 mol%.[3]

-

Function: Sequesters trace

or

-

Standard Operating Procedures (SOPs)

SOP-01: The "Gold Standard" Deoxygenated Hydrolysis

Use this for high-value intermediates or when previous attempts yielded >10% acid.

Reagents:

-

Substrate (Acetal/Imine)

-

Solvent: THF (Peroxide-free) / Water (1:1 to 4:1 ratio)

-

Acid: 1M HCl or AcOH

-

Additive: BHT (0.5 mol%)

Protocol:

-

Dissolution: In a Schlenk flask or round-bottom with a high-vac valve, dissolve substrate and BHT in the THF/Water mixture.

-

Degassing (Freeze-Pump-Thaw):

-

Freeze: Submerge flask in liquid

until solid. -

Pump: Open to high vacuum (0.1 mmHg) for 5-10 mins.

-

Thaw: Close vacuum, submerge in warm water until liquid.

-

Repeat 3 times.

-

-

Acid Addition: Backfill with Argon. Add the acid (degassed separately via sparging) via syringe through a septum.

-

Reaction: Stir under positive Argon pressure. Exclude light (wrap flask in foil).

-

Quench: Pour into saturated

(also sparged if possible) to neutralize immediately.

SOP-02: Rapid Sparging (Routine Use)

Use for robust substrates.

-

Place solvent mixture in flask.[4]

-

Submerge a long needle connected to an Argon line deep into the liquid.

-

Insert a short vent needle in the septum.

-

Bubble vigorously for 15 minutes (for volumes <100mL).

-

Add substrate and acid under flow.

Troubleshooting & FAQs

Diagnostic Decision Tree

Caption: Diagnostic logic for aldehyde recovery issues.

Frequently Asked Questions

Q: I see a +18 peak in the MS, not +16. Is this oxidation? A: No. +18 corresponds to the hydrate (gem-diol) . This is the intermediate of the hydrolysis. It means your reaction is working, but the equilibrium hasn't shifted back to the aldehyde during workup.

-

Fix: Ensure your workup is neutral or slightly basic.[5] Do not leave the product in acidic water. Extract into an organic solvent (DCM/EtOAc) and dry over

to force dehydration back to the aldehyde.